2-Chloro-4-(trifluoromethyl)phenol

Catalog No.
S1897156
CAS No.
35852-58-5
M.F
C7H4ClF3O
M. Wt
196.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(trifluoromethyl)phenol

CAS Number

35852-58-5

Product Name

2-Chloro-4-(trifluoromethyl)phenol

IUPAC Name

2-chloro-4-(trifluoromethyl)phenol

Molecular Formula

C7H4ClF3O

Molecular Weight

196.55 g/mol

InChI

InChI=1S/C7H4ClF3O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H

InChI Key

YNWKEXMSQQUMEL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)O

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)O
  • Intermediate in Organic Synthesis

    The presence of a reactive chlorine and a trifluoromethyl group suggests 2-Chloro-4-(trifluoromethyl)phenol could be a valuable intermediate for the synthesis of more complex molecules. The chlorine group can be readily displaced by other functional groups, while the trifluoromethyl group can introduce unique electronic properties to the final product.

  • Material Science Applications

    Trifluoromethyl-containing molecules are often investigated for their potential applications in material science due to the electron-withdrawing character of the trifluoromethyl group. 2-Chloro-4-(trifluoromethyl)phenol could be explored as a component in the development of novel polymers, liquid crystals, or flame retardants [].

  • Medicinal Chemistry Studies

    Although there is no current data available on the specific biological activity of 2-Chloro-4-(trifluoromethyl)phenol, compounds containing both chlorine and trifluoromethyl groups have been explored in medicinal chemistry due to their potential for various bioactivities. Further research would be needed to determine if 2-Chloro-4-(trifluoromethyl)phenol possesses any medicinal properties.

2-Chloro-4-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a phenolic structure. Its molecular formula is C₇H₄ClF₃O, and it has a molecular weight of approximately 196.55 g/mol . The compound is typically a yellow liquid with a boiling point around 66°C .

, primarily due to its reactive functional groups. Notable reactions include:

  • Halogenation: The introduction of halogens can occur at various positions on the aromatic ring.
  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions .

2-Chloro-4-(trifluoromethyl)phenol exhibits biological activity that makes it relevant in agricultural and pharmaceutical applications. It has been studied for its potential as an herbicide intermediate, particularly in the synthesis of diphenyl ether herbicides . Its antimicrobial properties have also been noted, although specific mechanisms are still under investigation.

The synthesis of 2-chloro-4-(trifluoromethyl)phenol can be accomplished through several methods:

  • Oxidation followed by Halogenation:
    • Start with 4-trifluoromethylbenzaldehyde.
    • Perform an oxidation reaction to yield 4-trifluoromethylphenol.
    • Follow this with a halogenation step under inert conditions to introduce the chlorine atom .
  • Direct Halogenation:
    • Chlorination of 4-trifluoromethylphenol using chlorine or other halogenating agents can yield the desired product .

The compound finds utility in various domains:

  • Agriculture: As an intermediate in the synthesis of herbicides.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity.
  • Chemical Manufacturing: Used in the production of other fluorinated compounds and as an analytical standard in laboratories .

Several compounds share structural similarities with 2-chloro-4-(trifluoromethyl)phenol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-5-(trifluoromethyl)phenolC₇H₄ClF₃OSimilar halogen and trifluoromethyl groups
4-Chloro-3-(trifluoromethyl)phenolC₇H₄ClF₃ODifferent positioning of substituents
2,4-DichlorophenolC₆H₄Cl₂OContains two chlorine atoms

Uniqueness

What sets 2-chloro-4-(trifluoromethyl)phenol apart from these similar compounds is its specific arrangement of the trifluoromethyl group and chlorine atom, which contributes to its unique chemical reactivity and biological properties. This distinct configuration allows for targeted applications in herbicide development and other chemical syntheses.

Systematic Nomenclature

2-Chloro-4-(trifluoromethyl)phenol represents a disubstituted phenolic compound following International Union of Pure and Applied Chemistry nomenclature guidelines [1] [2]. The systematic name reflects the hierarchical priority system established for organic compounds, wherein the phenol functional group serves as the parent structure due to its higher priority in the functional group precedence table [3] [4].

The nomenclature follows fundamental IUPAC principles for phenolic compounds [5] [6]. The hydroxyl group attached to the benzene ring defines the parent structure as phenol, with the carbon bearing the hydroxyl group designated as position 1 [7]. This establishes the reference point for numbering the remaining carbon atoms in the aromatic ring.

The systematic name construction proceeds as follows: the phenol parent structure receives two substituents positioned at carbons 2 and 4. The chlorine atom occupies the ortho position (position 2) relative to the hydroxyl group, while the trifluoromethyl group (-CF₃) occupies the para position (position 4) [8] [9]. The complete IUPAC name therefore becomes "2-chloro-4-(trifluoromethyl)phenol" [1] [2].

PropertyValue
IUPAC Name2-chloro-4-(trifluoromethyl)phenol [1]
Molecular FormulaC₇H₄ClF₃O [1] [10]
Molecular Weight (g/mol)196.55 [1] [10]
CAS Registry Number35852-58-5 [1] [10]
European Community Number670-858-4 [1]
DSSTox Substance IDDTXSID30371472 [1]
PubChem CID2736603 [1]
MDL NumberMFCD00042217 [1] [10]
InChI KeyYNWKEXMSQQUMEL-UHFFFAOYSA-N [1] [11]
SMILES NotationC1=CC(=C(C=C1C(F)(F)F)Cl)O [1] [11]

Alternative Nomenclature Systems

The compound exhibits multiple naming conventions reflecting different systematic approaches. The alternative name "3-Chloro-4-hydroxybenzotrifluoride" represents a naming system that emphasizes the benzotrifluoride core structure with hydroxyl substitution [1] [2]. This nomenclature treats the trifluoromethylbenzene as the parent structure rather than phenol.

Common synonyms include variations such as "2-chloro-4-trifluoromethylphenol," "2-chloro-4-trifluoromethyl phenol," and "Phenol, 2-chloro-4-(trifluoromethyl)-" [1] [2]. These naming variations demonstrate the flexibility within systematic nomenclature while maintaining structural clarity.

Naming SystemNameExplanation
IUPAC Systematic Name2-chloro-4-(trifluoromethyl)phenol [1]IUPAC name with phenol as parent structure, substituted at positions 2 and 4
Common Name3-Chloro-4-hydroxybenzotrifluoride [1]Common name emphasizing hydroxybenzotrifluoride structure
Alternative NamesPhenol, 2-chloro-4-(trifluoromethyl)- [1]Alternative systematic naming format
Synonyms2-chloro-4-trifluoromethylphenol; 2-chloro-4-trifluoromethyl phenol [1]Various abbreviated forms used in literature

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(trifluoromethyl)phenol consists of a benzene ring framework with three substituents: one hydroxyl group, one chlorine atom, and one trifluoromethyl group [1] [11]. The benzene ring maintains its characteristic planar geometry with delocalized pi-electron system.

The hydroxyl group (-OH) directly attached to the aromatic ring creates the phenolic functionality, which significantly influences the compound's chemical behavior [7]. The ortho-positioned chlorine atom creates steric and electronic effects that modify the reactivity patterns of the aromatic system [12] [13].

The trifluoromethyl group (-CF₃) at the para position represents a strongly electron-withdrawing substituent [13]. This group consists of a central carbon atom bonded to three fluorine atoms, creating a highly electronegative moiety that significantly affects the electronic distribution within the aromatic ring.

Structural ComponentDetails
Parent StructurePhenol (benzene ring with hydroxyl group) [1] [7]
Hydroxyl Group PositionPosition 1 (defining carbon for numbering) [7]
Chlorine Substituent PositionPosition 2 (ortho to hydroxyl group) [1] [8]
Trifluoromethyl Group PositionPosition 4 (para to hydroxyl group) [1] [9]
Substitution PatternDisubstituted phenol with ortho-chloro and para-trifluoromethyl [1]
Functional Group PriorityHydroxyl group takes priority in IUPAC nomenclature [3] [4]

Physical Properties and Structural Characteristics

The compound exhibits specific physical properties that reflect its molecular structure [10] [14]. At room temperature, 2-Chloro-4-(trifluoromethyl)phenol exists as a liquid with a colorless to light yellow appearance [10]. The molecular weight of 196.55 g/mol reflects the combined atomic masses of all constituent atoms [1] [10].

The density of 1.5 ± 0.1 g/cm³ indicates a relatively dense liquid compared to water, largely attributed to the presence of halogen atoms (chlorine and fluorine) and the aromatic ring structure [14]. The boiling point of 188.9 ± 35.0°C at 760 mmHg demonstrates moderate volatility, while the melting point range of 149-152°C indicates solid-state stability at room temperature [14].

PropertyValueSource
Molecular Weight (g/mol)196.55 [1] [10]PubChem/TCI
Density (g/cm³)1.5 ± 0.1 [14]ChemSrc
Boiling Point (°C)188.9 ± 35.0 at 760 mmHg [14]ChemSrc
Melting Point (°C)149-152 [14]ChemSrc
Flash Point (°C)68.0 ± 25.9 [14]ChemSrc
Specific Gravity (20/20)1.47 [10]TCI
Refractive Index1.48 [10]TCI
Physical State (20°C)Liquid [10]TCI
AppearanceColorless to Light yellow clear liquid [10]TCI

Electronic Structure and Molecular Geometry

The molecular geometry of 2-Chloro-4-(trifluoromethyl)phenol reflects the planar nature of the benzene ring with substituents positioned according to their respective substitution patterns [11]. The aromatic ring maintains sp² hybridization for all carbon atoms, creating a planar hexagonal structure with bond angles approximately 120° [8] [9].

The hydroxyl group maintains its characteristic bent geometry due to the sp³ hybridization of the oxygen atom, creating a C-O-H bond angle of approximately 104°. The chlorine atom forms a single sigma bond with the aromatic carbon, maintaining the planar geometry of the ring system [1] [11].

The trifluoromethyl group exhibits tetrahedral geometry around the central carbon atom, with C-F bond angles of approximately 109.5° [15]. This group extends perpendicular to the aromatic ring plane, creating a three-dimensional molecular structure that influences both steric and electronic properties of the compound [11].

2-Chloro-4-(trifluoromethyl)phenol is a halogenated phenolic compound with the molecular formula C₇H₄ClF₃O and a molecular weight of 196.55 g/mol [1] [2]. The compound is registered under Chemical Abstracts Service number 35852-58-5 and is known by several synonyms including 3-chloro-4-hydroxybenzotrifluoride [2] [3].

The compound features a phenolic hydroxyl group at position 1, a chlorine atom at position 2, and a trifluoromethyl group at position 4 of the benzene ring [2]. This specific substitution pattern creates a highly electronegative environment around the aromatic system due to the presence of both chlorine and the strongly electron-withdrawing trifluoromethyl group .

The International Union of Pure and Applied Chemistry name for this compound is 2-chloro-4-(trifluoromethyl)phenol [2]. Its structural representation follows the InChI notation: InChI=1S/C7H4ClF3O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H, with the corresponding InChI Key YNWKEXMSQQUMEL-UHFFFAOYSA-N [2] [5]. The Simplified Molecular Input Line Entry System representation is C1=CC(=C(C=C1C(F)(F)F)Cl)O [2].

Physical State and Appearance

At standard conditions (20°C), 2-chloro-4-(trifluoromethyl)phenol exists as a liquid with a colorless to light yellow appearance [6] [7]. The compound maintains its liquid state across a wide temperature range, contributing to its practical applications in various chemical processes [7].

Thermal Properties

PropertyValueTemperature/Pressure ConditionsReference
Melting Point149-152°CStandard atmospheric pressure [1]
Boiling Point188.9 ± 35.0°C760 mmHg [1]
Boiling Point66°C13 mmHg [3] [7]
Flash Point68°CStandard conditions [3] [7]

The melting point of 149-152°C indicates that the compound forms relatively stable crystal structures in the solid state [1]. The significant difference between boiling points at different pressures (188.9°C at 760 mmHg versus 66°C at 13 mmHg) demonstrates the compound's sensitivity to pressure changes, which is typical for organic compounds with moderate intermolecular forces [1] [3] [7].

The flash point of 68°C classifies this compound as a combustible liquid, requiring appropriate handling precautions during storage and use [3] [7]. This relatively low flash point is consistent with the molecular structure and the presence of the phenolic hydroxyl group.

Density and Refractive Properties

PropertyValueConditionsReference
Density1.474 ± 0.06 g/cm³Predicted at standard conditions [3]
Specific Gravity1.4720/20°C [7]
Refractive Index1.4740-1.4780nD at standard conditions [3] [7]

The density of 1.474 g/cm³ is notably higher than water, which is attributed to the presence of heavy atoms including chlorine and fluorine [3]. The specific gravity measurement of 1.47 at 20/20°C confirms these density values [7]. The refractive index range of 1.4740-1.4780 falls within the typical range for halogenated aromatic compounds and provides useful identification parameters for analytical purposes [3] [7].

Vapor Pressure and Volatility

The vapor pressure of 2-chloro-4-(trifluoromethyl)phenol at 25°C is 0.425 mmHg [3]. This relatively low vapor pressure indicates limited volatility at room temperature, which affects its environmental distribution and handling requirements. The compound's volatility characteristics are influenced by intermolecular hydrogen bonding through the phenolic hydroxyl group and the overall molecular weight.

Chemical Structure and Bonding Analysis

The molecular structure analysis reveals several important chemical characteristics:

PropertyValueReference
Topological Polar Surface Area20.2 Ų [5]
Heavy Atom Count12 [5]
Hydrogen Bond Donor Count1 [5]
Hydrogen Bond Acceptor Count4 [5]
Rotatable Bond Count0 [5]
Complexity159 [5]

The topological polar surface area of 20.2 Ų is relatively small, indicating limited water solubility and good membrane permeability characteristics [5]. The single hydrogen bond donor corresponds to the phenolic hydroxyl group, while the four hydrogen bond acceptors include the oxygen atom and the three fluorine atoms in the trifluoromethyl group [5].

The absence of rotatable bonds (count = 0) reflects the rigid aromatic structure with substituents directly attached to the benzene ring [5]. The complexity value of 159 indicates a moderately complex molecular structure compared to simple aromatic compounds [5].

Lipophilicity and Partition Coefficient

The XLogP3 value of 2.6 indicates moderate lipophilicity [5]. This partition coefficient suggests that the compound has balanced hydrophobic and hydrophilic characteristics, with the trifluoromethyl and chloro groups contributing to lipophilicity while the phenolic hydroxyl group provides some hydrophilic character.

Acid-Base Properties

The predicted pKa value is 7.09 ± 0.18 [3], indicating that 2-chloro-4-(trifluoromethyl)phenol is a relatively weak acid compared to unsubstituted phenol (pKa ≈ 9.95). The significantly lower pKa is attributed to the electron-withdrawing effects of both the chlorine atom and the trifluoromethyl group, which stabilize the phenoxide anion through inductive effects and increase the acidity of the phenolic hydroxyl group.

Spectroscopic and Identification Properties

The compound is catalogued in major chemical databases with the PubChem CID 2736603 and MDL Number MFCD00042217 [2] [5] [7]. These database entries provide access to additional spectroscopic data and computational properties for research and analytical applications.

While specific infrared and nuclear magnetic resonance spectroscopic data for 2-chloro-4-(trifluoromethyl)phenol were not extensively reported in the available literature, the molecular structure suggests characteristic absorption patterns. The phenolic OH group would typically show a broad absorption around 3200-3600 cm⁻¹ in infrared spectroscopy, while the trifluoromethyl group would exhibit characteristic C-F stretching vibrations around 1000-1300 cm⁻¹ [8].

Comparative Analysis with Related Compounds

The physical and chemical properties of 2-chloro-4-(trifluoromethyl)phenol can be understood in comparison to related halogenated phenols. The presence of both chlorine and trifluoromethyl substituents creates a unique electronic environment that significantly influences the compound's properties compared to singly substituted phenols or compounds with different substitution patterns [3].

Thermodynamic Properties

Currently, comprehensive thermodynamic data including heat capacity, enthalpy of formation, entropy, and Gibbs free energy values are not extensively reported in the available literature for 2-chloro-4-(trifluoromethyl)phenol. Similarly, critical properties such as critical temperature and pressure, thermal conductivity, and thermal expansion coefficients require further experimental determination and computational studies to provide complete thermodynamic characterization.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Chloro-4-hydroxybenzotrifluoride

Dates

Last modified: 08-16-2023

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